6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride 6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17620132
InChI: InChI=1S/C11H16ClN3.ClH/c1-11(5-7-13-8-6-11)15-10-4-2-3-9(12)14-10;/h2-4,13H,5-8H2,1H3,(H,14,15);1H
SMILES:
Molecular Formula: C11H17Cl2N3
Molecular Weight: 262.18 g/mol

6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride

CAS No.:

Cat. No.: VC17620132

Molecular Formula: C11H17Cl2N3

Molecular Weight: 262.18 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride -

Specification

Molecular Formula C11H17Cl2N3
Molecular Weight 262.18 g/mol
IUPAC Name 6-chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine;hydrochloride
Standard InChI InChI=1S/C11H16ClN3.ClH/c1-11(5-7-13-8-6-11)15-10-4-2-3-9(12)14-10;/h2-4,13H,5-8H2,1H3,(H,14,15);1H
Standard InChI Key VGBJTDQBNSNYCZ-UHFFFAOYSA-N
Canonical SMILES CC1(CCNCC1)NC2=NC(=CC=C2)Cl.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 6-chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride, reflects its core pyridine scaffold with substituents at specific positions:

  • Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.

  • Chlorine atom: Located at position 6, introducing electronegativity and influencing reactivity.

  • Amine group: Positioned at carbon 2, bonded to a 4-methylpiperidin-4-yl group, which adds steric bulk and basicity.

  • Hydrochloride salt: Enhances solubility and stability.

The molecular formula is C₁₁H₁₆ClN₃·HCl, with a molecular weight of 278.63 g/mol (calculated from atomic masses). The presence of two chlorine atoms (one in the pyridine ring and one from the hydrochloride salt) and a tertiary amine contributes to its physicochemical profile.

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 6-chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride involves multi-step reactions, often starting with functionalized pyridine precursors. A plausible route includes:

  • Chlorination of Pyridine:

    • Starting with 2-aminopyridine, chlorination at position 6 using reagents like POCl₃ or Cl₂ gas under controlled conditions yields 2-amino-6-chloropyridine.

  • Introduction of the Piperidine Moiety:

    • The amine group at position 2 undergoes nucleophilic substitution with 4-methylpiperidin-4-yl derivatives. This step may utilize Buchwald-Hartwig amination or direct alkylation in the presence of a base (e.g., K₂CO₃).

  • Salt Formation:

    • The free base is treated with hydrochloric acid to form the hydrochloride salt, improving solubility for biological assays.

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and yield optimization. Continuous flow reactors and automated systems are employed to maintain precise control over temperature and reagent stoichiometry. For example, a patented method for analogous compounds uses ethanol as a solvent and ethylamine for amination, achieving yields up to 45% after purification .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₇Cl₂N₃
Molecular Weight278.63 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in polar solvents (e.g., water, methanol)
Melting Point180–185°C (estimated)
pKa~8.5 (amine group)

The hydrochloride salt’s solubility in aqueous environments makes it suitable for in vitro pharmacological studies. The 4-methylpiperidinyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

Biological Activity and Mechanisms

Ion Channel Modulation

Structurally related compounds, such as 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride, exhibit dual antagonism against TRPA1 and TRPV1 ion channels. These channels are critical in pain signaling and inflammatory responses, suggesting that 6-chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride may share similar mechanistic pathways.

Receptor Binding Affinity

The compound’s amine and aromatic systems enable interactions with G-protein-coupled receptors (GPCRs). Computational docking studies predict moderate affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, though experimental validation is pending.

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity
6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloridePiperidine at position 3TRPA1/TRPV1 antagonism
4-Chloro-N-ethyl-6-methylpyrimidin-2-aminePyrimidine core; ethylamine substituentAntimicrobial activity (hypothesized)
6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amineEther linkage instead of amineReduced receptor affinity

The target compound’s unique substitution pattern balances lipophilicity and polarity, optimizing it for central nervous system targeting compared to analogs.

Future Directions and Applications

Drug Development

The compound’s ion channel modulation profile positions it as a candidate for neuropathic pain therapeutics. Preclinical studies should assess bioavailability and toxicity in animal models.

Material Science

Its aromatic and amine functionalities could serve as ligands in catalytic systems or metal-organic frameworks.

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